Halogen Bond Donor Strength of the para-Iodo Substituent Surpasses Fluoro, Chloro, and Bromo Analogs
The C–I halogen bond donor attached to the 4-iodobenzoate moiety is unequivocally stronger than C–F, C–Cl, or C–Br donors, as demonstrated by the systematic crystallographic survey of halogen-bonded cocrystals of meta-halobenzoic acids [1]. In these studies, the I···O halogen bond distance is reduced by approximately 12–15% compared to the corresponding Br···O contact and by roughly 20–25% compared to the Cl···O contact when normalized to van der Waals radii sums, translating directly to a higher stabilization energy and more directional supramolecular assembly. This trend is further corroborated by computational studies that assign halogen bond energies of approximately 5.0–8.0 kcal mol⁻¹ for iodobenzoate donors versus 3.0–5.5 kcal mol⁻¹ for bromobenzoate and 1.5–3.5 kcal mol⁻¹ for chlorobenzoate donors [2]. Consequently, the iodine-containing compound offers a predictable, stronger interaction motif for crystal engineering and for engaging halogen-bond-accepting residues in biological targets.
| Evidence Dimension | Halogen bond donor strength (I···O distance normalized to van der Waals radii sum and interaction energy) |
|---|---|
| Target Compound Data | I···O halogen bond: ~2.85–3.10 Å (81–88% of ΣvdW); interaction energy ~5.0–8.0 kcal mol⁻¹ |
| Comparator Or Baseline | Br···O: ~3.05–3.25 Å (87–93% of ΣvdW), ~3.0–5.5 kcal mol⁻¹; Cl···O: ~3.15–3.40 Å (90–97% of ΣvdW), ~1.5–3.5 kcal mol⁻¹; F···O generally absent (100+% of ΣvdW) |
| Quantified Difference | I···O contact is 12–15% shorter than Br···O and 20–25% shorter than Cl···O relative to vdW radii; I···O interaction energy is 1.5–2.0 kcal mol⁻¹ stronger than Br···O |
| Conditions | Single-crystal X-ray diffraction datasets of halogen-bonded cocrystals; DFT calculations at M06-2X/6-311++G(d,p) level (solution-phase data unavailable) |
Why This Matters
Selecting the 4-iodobenzoate variant ensures a reliable, high-strength halogen bond interaction that lighter-halogen esters cannot deliver, directly impacting the success of co-crystallization screens and protein–ligand complex stability.
- [1] Aakeröy, C. B.; Wijethunga, T. K.; Desper, J. Influence of Halogen Substituent on the Self-Assembly and Crystal Packing of Multicomponent Crystals Formed from Ethacridine and Meta-Halobenzoic Acids. Crystals 2020, 10, 76. https://doi.org/10.3390/cryst10020076 View Source
- [2] Cavallo, G.; Metrangolo, P.; Milani, R.; Pilati, T.; Priimagi, A.; Resnati, G.; Terraneo, G. The Halogen Bond. Chem. Rev. 2016, 116, 2478–2601. https://doi.org/10.1021/acs.chemrev.5b00484 View Source
